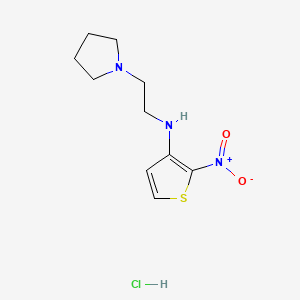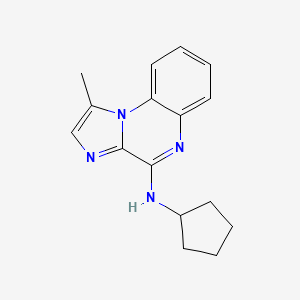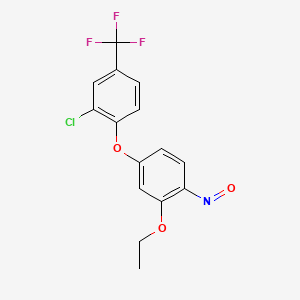
2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” is an organic compound that belongs to the benzoxazinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzoxazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-dimethyl groups: This step often involves alkylation reactions using methylating agents.
Attachment of the 2-methylene-1-oxopentyl side chain: This can be done through a series of reactions such as aldol condensation, followed by reduction and dehydration.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
“2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, “2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
Pharmaceutical research could explore its potential as a drug candidate for treating various diseases, given the biological activity of benzoxazinones.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of “2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” would depend on its specific biological target. Generally, benzoxazinones can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the 2-methylene-1-oxopentyl side chain.
7-(2-Methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one: Lacks the 2,4-dimethyl groups.
2-Methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks both the 2,4-dimethyl groups and the 2-methylene-1-oxopentyl side chain.
Uniqueness
“2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” is unique due to the presence of both the 2,4-dimethyl groups and the 2-methylene-1-oxopentyl side chain
Propriétés
Numéro CAS |
135420-31-4 |
|---|---|
Formule moléculaire |
C16H19NO3 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
2,4-dimethyl-7-(2-methylidenepentanoyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H19NO3/c1-5-6-10(2)15(18)12-7-8-13-14(9-12)20-11(3)16(19)17(13)4/h7-9,11H,2,5-6H2,1,3-4H3 |
Clé InChI |
WKXMVMYUQRBVSS-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


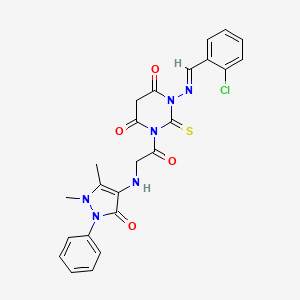

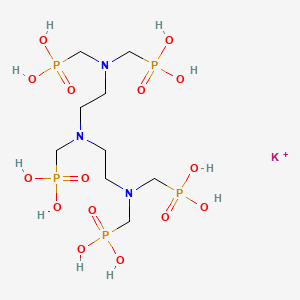
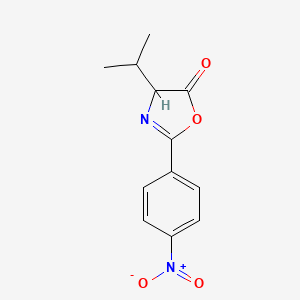


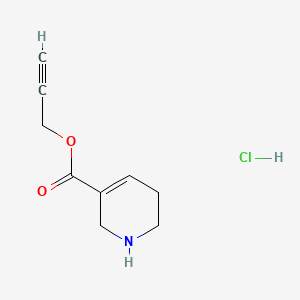
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)

